Methyl 4-(5-(benzo[d]thiazol-2-yl)furan-2-yl)benzoate
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Overview
Description
Methyl 4-(5-(benzo[d]thiazol-2-yl)furan-2-yl)benzoate is a complex organic compound that features a unique combination of benzo[d]thiazole, furan, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-(benzo[d]thiazol-2-yl)furan-2-yl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzo[d]thiazole: This can be achieved by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Synthesis of Furan Derivative: The furan ring can be introduced through the reaction of appropriate aldehydes with active methylene compounds under acidic or basic conditions.
Coupling Reaction: The benzo[d]thiazole and furan derivatives are then coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Esterification: Finally, the esterification of the resulting compound with methanol in the presence of an acid catalyst yields this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-(benzo[d]thiazol-2-yl)furan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzo[d]thiazole ring can be reduced to form dihydrobenzo[d]thiazoles.
Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furanones and benzoquinones.
Reduction: Dihydrobenzo[d]thiazoles and tetrahydrofurans.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
Methyl 4-(5-(benzo[d]thiazol-2-yl)furan-2-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities of its constituent moieties
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and functional materials.
Mechanism of Action
The biological activity of Methyl 4-(5-(benzo[d]thiazol-2-yl)furan-2-yl)benzoate is attributed to its ability to interact with various molecular targets:
Enzyme Inhibition: The benzo[d]thiazole moiety can inhibit enzymes such as kinases and proteases.
DNA Intercalation: The planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: It can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(5-(benzothiazol-2-yl)furan-2-yl)benzoate: Similar structure but lacks the benzo[d] ring.
Methyl 4-(5-(benzothiazol-2-yl)thiophen-2-yl)benzoate: Contains a thiophene ring instead of a furan ring.
Methyl 4-(5-(benzothiazol-2-yl)pyridin-2-yl)benzoate: Contains a pyridine ring instead of a furan ring.
Uniqueness
Methyl 4-(5-(benzo[d]thiazol-2-yl)furan-2-yl)benzoate is unique due to the combination of benzo[d]thiazole and furan rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
Biological Activity
Methyl 4-(5-(benzo[d]thiazol-2-yl)furan-2-yl)benzoate is a complex organic compound characterized by its unique structural features, including a benzoate moiety and a furan ring substituted with a benzothiazole. This structure contributes to its potential biological activities, which have been the focus of recent research.
Chemical Structure and Properties
The molecular formula of this compound is C15H13N1O3S1, with a molecular weight of approximately 299.34 g/mol. The presence of multiple functional groups enhances its electronic properties and biological interactions.
Biological Activities
Research has shown that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Studies indicate that derivatives of benzothiazole and furan possess notable antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, potentially due to their ability to disrupt microbial cell membranes.
- Antitumor Activity : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies have shown promising results, with some derivatives exhibiting IC50 values in the low micromolar range. For example, thiazole derivatives have been noted for their ability to inhibit cancer cell proliferation by inducing apoptosis through various mechanisms, including the modulation of apoptotic pathways.
- Acetylcholinesterase Inhibition : There is growing interest in the potential of compounds like this compound as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s disease. Research indicates that similar compounds can effectively inhibit AChE activity, leading to increased acetylcholine levels in the brain.
Table 1: Summary of Biological Activities
Case Study: Antitumor Evaluation
In a study examining the antitumor properties of benzothiazole derivatives, this compound exhibited selective cytotoxicity towards human glioblastoma U251 cells and human melanoma WM793 cells. The compound's mechanism was linked to its ability to induce apoptosis via mitochondrial pathways, supported by molecular docking studies that revealed strong binding interactions with key proteins involved in cell survival.
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The inhibition of key enzymes such as AChE and various kinases has been reported, contributing to their therapeutic potential in neurodegenerative and cancer treatments.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.
Properties
CAS No. |
886497-23-0 |
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Molecular Formula |
C19H13NO3S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
methyl 4-[5-(1,3-benzothiazol-2-yl)furan-2-yl]benzoate |
InChI |
InChI=1S/C19H13NO3S/c1-22-19(21)13-8-6-12(7-9-13)15-10-11-16(23-15)18-20-14-4-2-3-5-17(14)24-18/h2-11H,1H3 |
InChI Key |
RXCBCMRRLHUPBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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